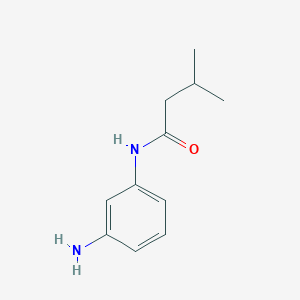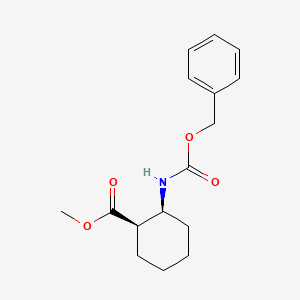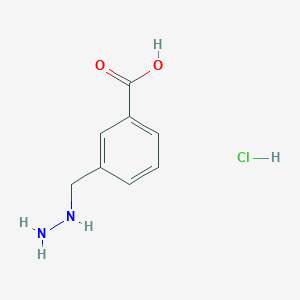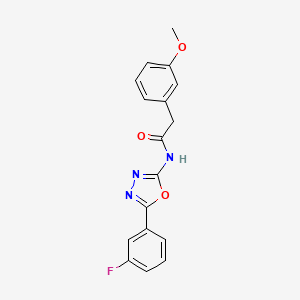
N-(3-氨基苯基)-3-甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminophenyl)-3-methylbutanamide: is an organic compound that belongs to the class of amides It features an amide functional group attached to a 3-aminophenyl ring and a 3-methylbutanamide chain
科学研究应用
N-(3-aminophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
Mode of Action
The exact mode of action of N-(3-aminophenyl)-3-methylbutanamide is currently unknown. Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially altering their function and leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and potential side effects .
Result of Action
Understanding these effects requires further investigation into the compound’s mechanism of action and its interactions with cellular components .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-aminophenyl)-3-methylbutanamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-3-methylbutanamide typically involves the reaction of 3-aminophenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-aminophenylamine+3-methylbutanoyl chloride→N-(3-aminophenyl)-3-methylbutanamide+HCl
Industrial Production Methods: In an industrial setting, the production of N-(3-aminophenyl)-3-methylbutanamide can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: N-(3-aminophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro derivatives of N-(3-aminophenyl)-3-methylbutanamide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
- N-(2-aminophenyl)-3-methylbutanamide
- N-(4-aminophenyl)-3-methylbutanamide
- N-(3-aminophenyl)acetamide
Comparison: N-(3-aminophenyl)-3-methylbutanamide is unique due to the position of the amino group on the phenyl ring and the length of the alkyl chain. This structural difference can influence its reactivity and interaction with other molecules. For example, N-(2-aminophenyl)-3-methylbutanamide may have different steric and electronic properties, leading to variations in its chemical behavior and biological activity.
属性
IUPAC Name |
N-(3-aminophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULSOIKCMJQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)
![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)
![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)
![6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513107.png)
![8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2513109.png)


![1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride](/img/structure/B2513116.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2513117.png)
![(2Z)-2-({2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-nitrophenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2513118.png)
![N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B2513120.png)

